molecular formula C14H14N2O8 B8476323 Diethyl [(2,4-dinitrophenyl)methylidene]propanedioate CAS No. 87840-68-4

Diethyl [(2,4-dinitrophenyl)methylidene]propanedioate

Cat. No. B8476323
M. Wt: 338.27 g/mol
InChI Key: WXSMWEYYOHQKNC-UHFFFAOYSA-N
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Patent
US06329389B1

Procedure details

The mixture of 2,4-dinitrobenzaldehyde (25 g), diethylmalonate (20.3 g), potassium hydrogencarbonate (19.1 g), and acetic anhydride (50 ml) was stirred at 110° C. under nitrogen atmosphere for one hour. The reaction mixture was cooled, diluted with water, and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution and then dried and concentrated. The residue was purified by alumina column chromatography (eluent: hexane/ethyl acetate=4: 1) to obtain the entitled compound (24 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=1[CH:6]=O)([O-:3])=[O:2].[CH2:15](C(CC)(C([O-])=O)C([O-])=O)[CH3:16].[C:26](=[O:29])([O-:28])O.[K+].[C:31]([O:34][C:35](=[O:37])[CH3:36])(=O)[CH3:32]>O>[N+:1]([C:4]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:5]=1[CH:6]=[C:36]([C:35]([O:34][CH2:31][CH3:32])=[O:37])[C:26]([O:28][CH2:15][CH3:16])=[O:29])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
20.3 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])(C(=O)[O-])CC
Name
Quantity
19.1 g
Type
reactant
Smiles
C(O)([O-])=O.[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. under nitrogen atmosphere for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by alumina column chromatography (eluent: hexane/ethyl acetate=4: 1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)OCC)C(=O)OCC)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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